molecular formula C22H17ClN2O3 B6006383 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B6006383
M. Wt: 392.8 g/mol
InChI Key: VHJFWNPMPHKNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPA, is a chemical compound that has been widely used in scientific research. BPA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. The inhibition of PTP1B by BPA has been shown to improve glucose homeostasis and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Mechanism of Action

BPA works by inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, which is a negative regulator of insulin signaling. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, BPA increases insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
BPA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BPA can inhibit the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, leading to increased insulin sensitivity and glucose uptake. BPA has also been shown to have anti-inflammatory and anti-cancer properties, which may be mediated by its ability to inhibit N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPA in lab experiments is its ability to inhibit N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, which is a key regulator of insulin signaling and glucose metabolism. BPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potentially useful therapeutic agent for the treatment of various diseases. However, one limitation of using BPA in lab experiments is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several future directions for the research on BPA. Further studies are needed to determine the optimal dosage and administration of BPA for the treatment of type 2 diabetes and other diseases. In addition, more research is needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of BPA. Finally, the potential toxicity and side effects of BPA must be further investigated to ensure its safety as a therapeutic agent.

Synthesis Methods

BPA can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of BPA, which involves the reaction of 2-bromo-4'-chloroacetophenone with 4-(2-bromoethyl)phenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

BPA has been extensively studied in scientific research, particularly in the field of type 2 diabetes. In vitro and in vivo studies have demonstrated that BPA can improve glucose homeostasis and insulin sensitivity by inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide. BPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-12-17(10-11-18(14)23)27-13-21(26)24-16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)28-22/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFWNPMPHKNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.